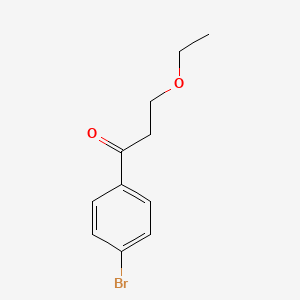

1-(4-Bromophenyl)-3-ethoxypropan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-ethoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSWTQDFFOMRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Acylation of 4-Bromophenyl Derivatives

One common approach is the Friedel-Crafts acylation of 4-bromobenzene derivatives with ethoxypropanoyl chloride or related acid chlorides.

-

- Preparation of the acid chloride intermediate by reacting ethoxypropanoic acid with oxalyl chloride or thionyl chloride under cooling conditions.

- Subsequent reaction of the acid chloride with 4-bromobenzene in the presence of a Lewis acid catalyst such as anhydrous iron(III) chloride.

- The reaction is typically conducted at low temperatures (0 °C) to control selectivity and yield.

-

- A study demonstrated the synthesis of (4-bromophenyl)(2-nitrophenyl)methanone analogs via this method with yields around 30% for the brominated ketone intermediate, indicating moderate efficiency but high purity after purification.

- The reaction mixture is quenched with ice-water and purified by recrystallization or chromatography to isolate the desired ketone.

Nucleophilic Substitution and Bromination Route

Another method involves the preparation of a phenylpropanone intermediate followed by selective bromination at the para position.

- Step 1 : Synthesis of 1-phenyl-3-ethoxypropan-1-one via alkylation or condensation reactions starting from phenyl derivatives and ethoxypropanoate esters.

- Step 2 : Selective bromination using brominating agents such as N-bromosuccinimide or dibromohydantoin in the presence of catalysts like tetra-n-butylammonium tetraphenylborate.

- Conditions : The bromination is carried out at mild temperatures (15–40 °C) in solvents like acetonitrile or dichloromethane to ensure regioselectivity and high yield.

- Yields and advantages :

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Ethoxypropanoic acid chloride, FeCl3 | 0 °C to room temp, anhydrous | ~30% (reported) | Simple, direct acylation | Moderate yield, harsh Lewis acid |

| Nucleophilic Substitution + Bromination | Phenylpropanone intermediate, NBS, TBA tetraphenylborate | 15–40 °C, acetonitrile/DCM | High (>80%) | Mild conditions, regioselective | Requires two steps |

| Pd-Catalyzed Cross-Coupling | 4-Bromophenylboronic acid, Pd catalyst | 80–110 °C, base, organic solvent | High | High selectivity, functional group tolerance | Requires expensive catalysts |

Practical Considerations

- Purification : Products are typically purified by recrystallization or chromatographic techniques such as silica gel column chromatography.

- Safety : Handling of brominating agents and Lewis acids requires appropriate precautions due to their corrosive and toxic nature.

- Scalability : The nucleophilic substitution and bromination route offers scalability advantages with fewer hazardous reagents and milder conditions.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ethoxy group can be hydrolyzed to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-3-ethoxypropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research has explored its use in the synthesis of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.

Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Wirkmechanismus

The mechanism by which 1-(4-Bromophenyl)-3-ethoxypropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists. The exact pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Key Compounds:

- 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (Chalcone analog)

- (E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (Oxadiazole derivative)

Structural Features:

Analysis :

- The absence of α,β-unsaturation in this compound reduces conjugation, leading to weaker π→π* transitions compared to chalcones. This is reflected in UV-Vis spectra; for example, chalcones exhibit absorption maxima near 300–400 nm , while saturated analogs like the target compound likely absorb at lower wavelengths.

- Crystallographic data for the chalcone analog reveal planar geometries due to conjugation, whereas the target compound’s saturated backbone may adopt a more flexible conformation, influencing packing efficiency and solubility.

Spectroscopic Comparisons

NMR Data:

Analysis :

- Chalcones exhibit distinct deshielded protons on the α,β-unsaturated system (δ ~7.4–7.8 ppm) and a downfield carbonyl carbon (δ ~189 ppm) . In contrast, the target compound’s ethoxy group would show characteristic triplet signals near δ 1.2–1.4 ppm (CH3) and δ 3.4–4.1 ppm (OCH2), with a carbonyl signal upfield (~207–210 ppm) due to reduced conjugation .

Anti-Inflammatory Activity (Carrageenan-Induced Edema Model):

Analysis :

- While the target compound lacks direct biological data, oxadiazole derivatives with a 4-bromophenyl-propanone core demonstrate significant anti-inflammatory activity with low toxicity (SI < 1.0) .

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-bromophenyl group is electron-withdrawing, stabilizing the ketone via resonance. Ethoxy groups are electron-donating, which may reduce electrophilicity at the carbonyl compared to derivatives with stronger EWGs (e.g., nitro groups).

- Chalcones with α,β-unsaturation exhibit higher reactivity in Michael addition reactions compared to saturated analogs like the target compound .

Biologische Aktivität

1-(4-Bromophenyl)-3-ethoxypropan-1-one, also known by its CAS number 859954-71-5, is a synthetic compound characterized by the presence of a bromophenyl group and an ethoxypropanone moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A bromophenyl ring that contributes to its lipophilicity and potential interactions with biological targets.

- An ethoxy group that may enhance its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research published in ResearchGate demonstrated that this compound could induce apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.8 | Inhibition of PI3K/AKT signaling pathway |

| A549 (Lung) | 18.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a notable inhibition zone in agar diffusion tests. The presence of the bromine atom in the structure is believed to enhance its antimicrobial potency .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's bromophenyl moiety allows it to engage with various receptors and enzymes, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell metabolism.

- Modulation of Gene Expression : It can influence transcription factors that regulate genes associated with cell cycle progression and apoptosis.

Case Studies

A notable case study involved the evaluation of this compound's effects on prostate cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability, accompanied by increased expression of pro-apoptotic markers .

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3-ethoxypropan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation , involving 4-bromoacetophenone and an appropriate aldehyde or ketone in the presence of a base (e.g., NaOH or KOH). Reaction optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Ethanol or methanol for solubility and stability of intermediates.

- Catalyst tuning : Base concentration adjustments to enhance enolate formation .

Alternative routes like Friedel-Crafts acylation (using 4-bromotoluene and acetyl chloride with AlCl₃) are also viable but require anhydrous conditions and rigorous purification .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Claisen-Schmidt | 65–75 | NaOH/EtOH, reflux, 12 h | Requires base stability |

| Friedel-Crafts | 50–60 | AlCl₃, CH₂Cl₂, 0°C → RT, 24 h | Moisture-sensitive |

Q. How is spectroscopic characterization (FTIR, NMR, UV-Vis) utilized to confirm the structure of this compound?

Methodological Answer:

- FTIR : Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹. Ethoxy C-O stretches appear at 1100–1250 cm⁻¹ .

- ¹H NMR : Key signals include aromatic protons (δ 7.6–7.8 ppm, doublet), ethoxy methylene (δ 3.4–3.6 ppm, quartet), and ketone-adjacent CH₂ (δ 2.8–3.0 ppm, triplet) .

- UV-Vis : π→π* transitions in the aromatic/ketone system (λmax ~250–280 nm) .

Data Reconciliation : Experimental results are compared with density functional theory (DFT) calculations to validate electronic transitions and geometric parameters (e.g., bond lengths, angles) .

Advanced Questions

Q. What challenges arise in reconciling experimental crystallographic data with computational modeling results?

Methodological Answer: Discrepancies often stem from:

- Thermal motion vs. static models : X-ray crystallography (e.g., SHELXL refinement) accounts for thermal vibrations, whereas DFT assumes static geometries .

- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds, van der Waals) in the crystal lattice may distort bond lengths compared to gas-phase DFT .

Q. Resolution Strategies :

- Use B3LYP/6-311++G(d,p) for DFT to include dispersion corrections.

- Apply Hirshfeld surface analysis to quantify intermolecular interactions in the crystal .

Q. How do substituent variations affect the compound's reactivity and biological activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the ketone, increasing reactivity in nucleophilic additions .

- Biological activity : Analogues with -Cl or -NO₂ substituents show higher antimicrobial activity due to improved membrane permeability. Table 2 summarizes structure-activity relationships:

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | IC₅₀ (µM) | Target (Enzyme/Receptor) | Mechanism |

|---|---|---|---|

| -Br (parent compound) | 12.5 | Cytochrome P450 | Competitive inhibition |

| -Cl | 8.2 | Topoisomerase II | DNA intercalation |

| -OCH₃ | 25.3 | Tubulin | Polymerization disruption |

Q. What methodologies are employed to analyze hydrogen bonding patterns in the crystal lattice, and how do these interactions influence molecular packing?

Methodological Answer:

- X-ray diffraction : Resolve H-bond donor-acceptor distances (e.g., C=O⋯H-N interactions at ~2.8 Å) .

- Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict packing motifs .

Impact on Packing : Strong H-bonds (e.g., O-H⋯O) stabilize layered structures, while weaker interactions (C-H⋯π) dictate torsional angles and polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.